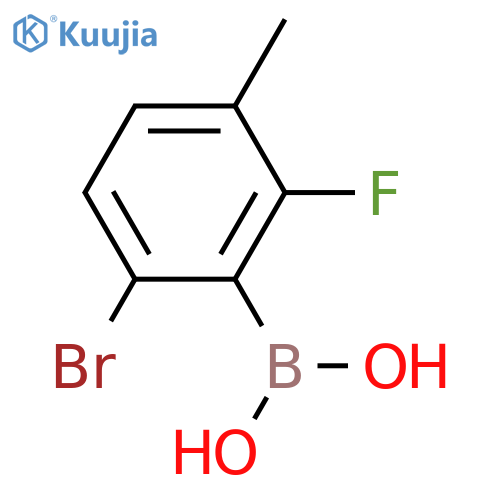

Cas no 957061-15-3 (2-bromo-5-methyl-6-fluorophenylboronic acid)

2-bromo-5-methyl-6-fluorophenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (6-Bromo-2-fluoro-3-methylphenyl)boronic acid

- 2-Bromo-5-methyl-6-fluorophenylboronic acid

- 6-Bromo-2-fluoro-3-methylphenylboronic acid

- (6-bromo-2-fluoro-3-methyl-phenyl)boronic acid

- 6-bromo-2-fluoro-3-methylbenzeneboronic acid

- PC7276

- SBB071291

- VB10112

- FCH1323664

- AM804610

- BC001277

- AX8196758

- AB0043274

- Z1179

- ST24034911

- F10186

- A

- B-(6-Bromo-2-fluoro-3-methylphenyl)boronic acid (ACI)

- (6-Bromo-2-fluoro-3-methylphenyl)boronicacid

- 2-bromo-5-methyl-6-fluorophenylboronic acid

-

- MDL: MFCD09258741

- インチ: 1S/C7H7BBrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3

- InChIKey: NJHQHIZZGJAIAE-UHFFFAOYSA-N

- ほほえんだ: FC1C(C)=CC=C(Br)C=1B(O)O

計算された属性

- せいみつぶんしりょう: 231.97065g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 231.97065g/mol

- 単一同位体質量: 231.97065g/mol

- 水素結合トポロジー分子極性表面積: 40.5Ų

- 重原子数: 12

- 複雑さ: 158

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 40.46000

- LogP: 0.57640

2-bromo-5-methyl-6-fluorophenylboronic acid セキュリティ情報

2-bromo-5-methyl-6-fluorophenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-bromo-5-methyl-6-fluorophenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D955111-25g |

6-Bromo-2-fluoro-3-methylphenylboronic acid |

957061-15-3 | 97% | 25g |

$115 | 2024-06-07 | |

| TRC | B689868-100mg |

6-Bromo-2-fluoro-3-methylphenylboronic acid |

957061-15-3 | 100mg |

$ 64.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG579-25g |

2-bromo-5-methyl-6-fluorophenylboronic acid |

957061-15-3 | 97% | 25g |

2958CNY | 2021-05-08 | |

| TRC | B689868-1g |

6-Bromo-2-fluoro-3-methylphenylboronic acid |

957061-15-3 | 1g |

$ 98.00 | 2023-04-18 | ||

| abcr | AB232129-1 g |

6-Bromo-2-fluoro-3-methylbenzeneboronic acid, 97%; . |

957061-15-3 | 97% | 1g |

€80.40 | 2023-04-27 | |

| abcr | AB232129-25 g |

6-Bromo-2-fluoro-3-methylbenzeneboronic acid, 97%; . |

957061-15-3 | 97% | 25g |

€219.00 | 2023-04-27 | |

| Fluorochem | 225770-100g |

6-Bromo-2-fluoro-3-methylphenyl)boronic acid |

957061-15-3 | 95% | 100g |

£618.00 | 2022-02-28 | |

| abcr | AB232129-5 g |

6-Bromo-2-fluoro-3-methylbenzeneboronic acid, 97%; . |

957061-15-3 | 97% | 5g |

€111.70 | 2023-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B32570-25g |

(6-Bromo-2-fluoro-3-methylphenyl)boronic acid |

957061-15-3 | 97% | 25g |

¥988.0 | 2022-04-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG579-1g |

2-bromo-5-methyl-6-fluorophenylboronic acid |

957061-15-3 | 97% | 1g |

109.0CNY | 2021-08-04 |

2-bromo-5-methyl-6-fluorophenylboronic acid 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

2. Book reviews

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

2-bromo-5-methyl-6-fluorophenylboronic acidに関する追加情報

2-Bromo-5-Methyl-6-Fluorophenylboronic Acid (CAS No. 957061-15-3): A Comprehensive Overview

The compound 2-bromo-5-methyl-6-fluorophenylboronic acid (CAS No. 957061-15-3) is a highly specialized aromatic boronic acid derivative with significant applications in organic synthesis, particularly in the field of medicinal chemistry and materials science. This compound is characterized by its unique substitution pattern, featuring a bromine atom at the 2-position, a methyl group at the 5-position, and a fluorine atom at the 6-position on the phenyl ring. The presence of these substituents imparts distinct electronic and steric properties, making it a valuable building block for constructing complex molecular architectures.

Boronic acids, such as 2-bromo-5-methyl-6-fluorophenylboronic acid, are widely recognized for their reactivity in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl or alkenyl halides in the presence of palladium catalysts. The versatility of this compound lies in its ability to participate in various coupling reactions, enabling the synthesis of biaryl compounds, which are critical intermediates in drug discovery and material synthesis.

Recent advancements in organoboron chemistry have further highlighted the importance of 2-bromo-5-methyl-6-fluorophenylboronic acid in constructing functional materials. For instance, researchers have employed this compound to synthesize novel π-conjugated systems with enhanced electronic properties, paving the way for applications in organic electronics and optoelectronics. The methyl and fluorine substituents on the phenyl ring not only influence the electronic characteristics but also play a crucial role in modulating the molecule's solubility and stability during synthetic processes.

In terms of synthesis, 2-bromo-5-methyl-6-fluorophenylboronic acid can be prepared via several routes, including nucleophilic aromatic substitution and metal-mediated coupling reactions. One common method involves the bromination of a methyl-substituted phenylboronic acid followed by fluorination at specific positions. The regioselectivity of these reactions is often controlled by directing groups, ensuring that the substituents occupy their desired positions on the aromatic ring.

The applications of 2-bromo-5-methyl-6-fluorophenylboronic acid extend beyond traditional organic synthesis. In medicinal chemistry, this compound serves as a key intermediate in the development of bioactive molecules targeting various therapeutic areas, such as cancer and inflammation. Its ability to undergo multiple transformations makes it an ideal candidate for constructing multi-functional drug candidates with tailored pharmacokinetic profiles.

From an environmental perspective, researchers have also explored the use of 2-bromo-5-methyl-6-fluorophenylboronic acid in green chemistry initiatives. By incorporating this compound into catalytic cycles or recyclable systems, scientists aim to reduce waste and improve sustainability in chemical manufacturing processes.

In conclusion, 2-bromo-5-methyl-6-fluorophenylboronic acid (CAS No. 957061-15-3) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, reactivity, and versatility continue to drive innovation across diverse fields, making it an indispensable tool for researchers and industry professionals alike.

957061-15-3 (2-bromo-5-methyl-6-fluorophenylboronic acid) 関連製品

- 170981-26-7((2-fluoro-4-methylphenyl)boronic acid)

- 166328-16-1((2-fluoro-5-methyl-phenyl)boronic acid)

- 162101-25-9((2,6-difluorophenyl)boronic acid)

- 182482-25-3(2,4,6-Trifluorophenylboronic acid)

- 178305-99-2(2-Fluoro-4-biphenylylboronic acid)

- 139911-27-6((4-fluoro-3-methylphenyl)boronic acid)

- 168267-99-0(3-Fluoro-4-methylphenylboronic acid)

- 140369-67-1(4-(4-fluorophenyl)phenylboronicacid)

- 144025-03-6((2,4-difluorophenyl)boronic acid)

- 1993-03-9(2-Fluorophenylboronic acid)